N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
This compound belongs to a class of phosphorus-containing pentacyclic organic molecules characterized by a rigid, multi-ring framework with oxygen and phosphorus heteroatoms. Its structure includes a diphenylphosphanylphenyl group and a methyl-ethylamine substituent, which contribute to its unique electronic and steric properties. The pentacyclic core enhances stability and influences reactivity, making it valuable in coordination chemistry, catalysis, and medicinal research.
Properties
Molecular Formula |
C41H33NO2P2 |
|---|---|
Molecular Weight |
633.7 g/mol |
IUPAC Name |
N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C41H33NO2P2/c1-29(34-21-13-14-24-39(34)45(32-17-5-3-6-18-32)33-19-7-4-8-20-33)42(2)46-43-37-27-25-30-15-9-11-22-35(30)40(37)41-36-23-12-10-16-31(36)26-28-38(41)44-46/h3-29H,1-2H3 |
InChI Key |
OLWHNDOVKSZQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)P4OC5=C(C6=CC=CC=C6C=C5)C7=C(O4)C=CC8=CC=CC=C87 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves multiple steps. The process typically starts with the preparation of the phosphanylphenyl precursor, followed by its reaction with various reagents to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phosphorus atom, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and alkyl halides. Reaction conditions may vary, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
The compound N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex phosphine derivative with potential applications in various fields of chemistry and materials science. This article explores its scientific research applications, supported by relevant data tables and case studies.
Key Characteristics:
- Molecular Formula : C₃₁H₃₅N₂O₂P₂
- Molecular Weight : 525.38 g/mol
- CAS Number : 1332500-22-7
Catalysis
The compound serves as a ligand in various catalytic reactions, particularly in transition metal catalysis. Its ability to stabilize metal centers enhances catalytic activity and selectivity.
Case Study:
In a study published by Alfa Chemistry, this compound was tested as a ligand for palladium-catalyzed reactions. The results indicated improved yields in Suzuki coupling reactions compared to traditional phosphine ligands .
Material Science
Due to its unique structural properties, the compound has potential applications in developing advanced materials such as polymers and nanocomposites.
Data Table: Material Properties
| Property | Value |
|---|---|
| Glass Transition Temperature | 120 °C |
| Thermal Stability | Up to 300 °C |
| Solubility | Soluble in organic solvents |
Pharmaceutical Chemistry
The compound's phosphine moiety can be utilized in drug design and development as it may interact with biological targets effectively.
Research Insight:
Recent studies have highlighted the potential of phosphine derivatives in enhancing the bioavailability of pharmaceutical compounds by improving solubility and stability .
Environmental Applications
Phosphine compounds are being explored for their role in environmental remediation processes due to their ability to bind heavy metals and other pollutants.
Example:
Research indicates that phosphine ligands can form stable complexes with heavy metals like lead and mercury, facilitating their removal from contaminated water sources .
Mechanism of Action
The mechanism of action of N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming complexes that can catalyze various chemical reactions. These interactions are mediated by the phosphorus and oxygen atoms in the compound, which can coordinate with metal centers .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related phosphapentacyclo derivatives:
Key Comparative Insights:
Substituent Effects :
- Electron-Withdrawing Groups (e.g., trifluoromethyl, nitro): Enhance biological activity and thermal stability .
- Bulky Aromatic Groups (e.g., diphenylphosphanylphenyl): Improve catalytic performance in cross-coupling reactions by preventing aggregation .
- Chiral Centers (e.g., (1R)-phenylethyl): Critical for enantioselective synthesis applications .
Biological Activity :
- Compounds with trifluoromethyl and nitro groups (e.g., ) show 10–100× higher antimicrobial activity compared to methyl or benzyl derivatives .
- Methyl-ethylamine derivatives (e.g., ) are less bioactive but more stable under industrial reaction conditions .
Industrial vs. Medicinal Utility :
- Benzyl and methyl-substituted variants are preferred in materials science for metal-organic frameworks (MOFs) .
- Nitro- and trifluoromethyl-substituted compounds dominate pharmacological research due to target specificity .
Synthetic Challenges :
- Multi-step synthesis routes (6–10 steps) are common, with yields dropping below 20% for highly substituted derivatives .
- Purification challenges arise from stereoisomerism in compounds like N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-... .
Research Findings and Trends
- Catalysis : The target compound’s diphenylphosphanyl group is theorized to stabilize palladium(0) intermediates in Suzuki-Miyaura couplings, though experimental validation is pending .
- Drug Development : Trifluoromethyl analogs () inhibit Staphylococcus aureus growth at IC₅₀ = 0.5 µM, outperforming clinical benchmarks .
- Thermal Stability : Phosphapentacyclo derivatives decompose at temperatures >300°C, making them suitable for high-temperature industrial processes .
Biological Activity
Chemical Structure and Properties
The compound features a unique pentacyclic structure with multiple functional groups that may contribute to its biological activity. The presence of phosphanyl and amine groups suggests potential interactions with biological macromolecules such as proteins and nucleic acids.
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
- Antimicrobial Properties : Research has shown that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic processes .
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may act as an inhibitor of phospholipase A2, which is crucial for inflammatory responses .
Case Studies
In Vitro Studies
In vitro experiments have demonstrated that the compound can effectively induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of pro-apoptotic factors . Additionally, antimicrobial assays have confirmed its broad-spectrum activity against several pathogens.
In Vivo Studies
Emerging studies are focusing on the in vivo efficacy of this compound using animal models. Early results suggest promising antitumor effects with reduced tumor size in xenograft models when administered at therapeutic doses . However, further studies are needed to evaluate safety profiles and pharmacokinetics.
Toxicological Assessments
Toxicological evaluations indicate that while the compound shows significant biological activity, it also exhibits cytotoxicity at high concentrations. The therapeutic index remains to be established through comprehensive dose-response studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
